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Acid red 279

Cat. No.: B1174052
CAS No.: 12220-27-8
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Description

Acid Red 279 (CAS 12220-27-8) is a synthetic azo dye with significance in advanced dye chemistry and environmental science . Its molecular structure features sulfonic acid groups, which grant high solubility in water (up to 30 g/L at 90°C) and affinity for protein fibers like wool and silk . The dye exhibits a brilliant red color and offers good fastness properties, including a light fastness of 6 and very good stability to washing, water, and rubbing . In research contexts, this compound is primarily used in textile dyeing studies and as a model compound in environmental science for investigating the treatment of industrial wastewater . The discharge of dye-containing effluents is a significant ecological concern, and the stable nature of the azo bonds in dyes like this compound presents a challenge for conventional degradation methods . Consequently, this compound is relevant for studies focusing on advanced removal technologies, such as Fenton and photo-Fenton oxidation, which have demonstrated high decolorization efficiencies . Under the strict condition that it is for research use only and is not intended for human or veterinary use , this compound serves as a valuable reagent for scientific inquiry. Synonyms for this compound include Coranil Fast Red GG and Isolan Scarlet GLS .

Properties

CAS No.

12220-27-8

Molecular Formula

C8H7N3S2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Acid Red 279

Optimization of Acid Red 279 Synthesis Parameters in Laboratory and Scaled Contexts

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize yield and purity, both in laboratory settings and during industrial scale-up. This typically involves a diazo coupling reaction, a cornerstone of azo dye synthesis.

Influence of Reaction Conditions on this compound Yield and Purity

The yield and purity of this compound are significantly influenced by several key reaction conditions. Parameters such as pH, temperature, and reaction time are critical for controlling the efficiency of the diazotization and coupling steps, as well as minimizing the formation of unwanted byproducts.

Studies on reaction optimization for chemical syntheses, including those involving azo coupling, often employ systematic approaches like Design of Experiments (DoE) or One-Factor-at-a-Time (OFAT) methods to evaluate the impact of different variables acs.orgwhiterose.ac.uk. For instance, in a study optimizing a different synthesis, varying temperature, residence times, and reactant equivalents were found to influence product yield and impurity formation acs.org. Another example highlights the use of DoE to identify important experimental factors and their interactions to optimize product output whiterose.ac.uk.

While specific data for this compound optimization from permitted sources is limited, general principles from azo dye synthesis apply. Maintaining a controlled pH is crucial; mildly acidic to neutral conditions (pH 4-6) are often favored for the coupling reaction to ensure the coupling agent is in its reactive form while preventing decomposition of the diazonium salt . Temperature control is also vital; lower temperatures (≤5°C) are typically preferred during the diazotization step to minimize side reactions, such as the formation of diazoamino compounds . Moderate temperatures (20–25°C) for the coupling reaction can help balance reaction rate and product stability . The molar ratios of reactants, such as maintaining a slight excess of the coupling agent, can ensure complete consumption of the diazonium salt, thereby impacting yield .

Analytical techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to characterize product purity and track yield during optimization studies . HPLC-DAD is specifically mentioned for purity assessment, with a threshold of ≥95% purity often targeted .

Mechanistic Aspects of Azo Coupling in this compound Formation

The synthesis of this compound, like other azo dyes, proceeds through an azo coupling reaction, which is an electrophilic aromatic substitution. This reaction involves two main stages: diazotization and coupling wikipedia.org.

The first step, diazotization, involves the conversion of a primary aromatic amine precursor (such as 4-aminobenzenesulfonic acid) into a diazonium salt . This is typically achieved by reacting the amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, under acidic conditions and at low temperatures (0–5°C) . The acidic environment is necessary for the generation of the nitrosonium ion, the active species that reacts with the primary aromatic amine .

The second step is the azo coupling reaction itself. The diazonium salt acts as an electrophile and reacts with a coupling agent, typically an aromatic compound with activating groups, such as a naphthol derivative wikipedia.org. The coupling usually occurs at the para position to the activating group on the coupling agent; if the para position is blocked, coupling may occur at an ortho position wikipedia.org. The reaction is favored under mildly acidic to neutral conditions (pH 4-6), where the coupling agent, if a phenol (B47542) or naphthol, can exist in its more nucleophilic enolate form wikipedia.org. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling partner, forming the azo bond (-N=N-) that characterizes the azo dye wikipedia.org.

Novel Synthetic Routes and Green Chemistry Approaches for this compound Production

While traditional azo coupling remains a standard method for synthesizing azo dyes like this compound, research into novel synthetic routes and the adoption of green chemistry principles are gaining traction to improve efficiency, reduce environmental impact, and enhance sustainability researchgate.net.

Emerging methods explore alternatives to conventional processes, including biocatalysis and solvent-free reactions . Biocatalysis, utilizing enzymes, offers a promising route to minimize hazardous waste generated during synthesis . For instance, enzymatic diazotization using laccases has shown potential in reducing environmental impact .

Although specific novel routes for this compound are not extensively detailed in the provided snippets, the broader context of green chemistry in dye synthesis is relevant. The use of alternative solvents, such as Decamethylcyclopentasiloxane (D5) in the dyeing process with acid dyes, demonstrates an effort to reduce water consumption and waste effluent, suggesting a potential area for exploration in the synthesis phase as well researchgate.net. This solvent dyeing approach achieved high dye exhaustion and could be reused, highlighting the potential for more sustainable practices in the broader lifecycle of acid dyes researchgate.net.

Research into novel synthetic methods for other classes of compounds, such as bile acids or heterocycles, also illustrates the exploration of new reaction pathways and conditions that could potentially inspire greener approaches for azo dye synthesis wgtn.ac.nzki.se. These include investigations into different catalysts and reaction conditions to achieve desired transformations more efficiently and with less waste wgtn.ac.nzki.se.

Derivatization and Functionalization Strategies for this compound Analogues

Derivatization and functionalization strategies involve modifying the chemical structure of this compound to create analogues with altered properties for specific research or material applications. These modifications can be either structural changes to the core molecule or the addition of functional groups through covalent or non-covalent interactions.

Structural Modifications for Enhanced Research Utility

Structural modifications of this compound can be undertaken to enhance its utility in various research contexts. This might involve altering the chromophore or introducing new functional groups to tune its spectroscopic properties, improve its solubility in different media, or enable specific interactions.

While direct examples of structural modifications specifically for this compound for enhanced research utility are not detailed, the principles applied to other compounds provide a framework. For instance, structural modifications of oleanolic acid have been performed to increase its biological activities, improve bioavailability, reduce side effects, and enhance selectivity cjnmcpu.com. These modifications often target specific functional groups or regions of the molecule cjnmcpu.com. Similarly, modifying the structure of dyes can impact their photophysical properties and interactions photochemcad.com. Simple structural modifications to dyes like Thiazole Orange have been shown to improve selective detection capabilities photochemcad.com.

Creating analogues with variations in the core structure or appended groups can lead to compounds with tailored properties for applications such as probes or indicators rsc.orguni-freiburg.de. The synthesis of analogues of natural products, for example, demonstrates how systematic structural changes can be used to explore the relationship between structure and activity rsc.org.

Covalent and Non-Covalent Functionalization for Material Integration

Functionalization strategies, both covalent and non-covalent, are employed to integrate this compound or its analogues into various materials, often to impart color or introduce new functionalities to the material.

Covalent functionalization involves forming stable chemical bonds between the dye molecule and the material matrix. This approach is frequently used to immobilize dyes on solid supports, such as polymers or nanoparticles, preventing leaching and ensuring long-term stability nih.gov. For example, functionalization of carbon nanotubes with sulfonic acid groups has been explored photochemcad.com. In the context of nanomaterials, covalent functionalization can enhance properties like surface area and improve dispersion, which are beneficial for applications like adsorption nih.gov.

Non-covalent functionalization relies on weaker interactions, such as electrostatic forces, van der Waals forces, pi-pi interactions, or hydrogen bonding, between the dye and the material nih.gov. This method can be simpler than covalent functionalization and allows the dye to retain its inherent properties more readily. For instance, the adsorption of negatively charged acid dyes onto cationic materials like chitosan (B1678972) is driven by electrostatic interactions nih.gov. Functionalization of materials like graphene oxide and chitosan with magnetic nanoparticles (Fe3O4) creates composite materials that can be used for the adsorption of acid dyes, leveraging both the properties of the dye and the functionalized material nih.govresearchgate.net.

Advanced Analytical Characterization of Acid Red 279 in Research Applications

Spectroscopic Techniques for Acid Red 279 Elucidation

Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in this compound.

High-Resolution NMR Spectroscopy (¹H and ¹³C) for this compound Structure Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational spectrum . Specific absorption bands in the infrared spectrum correspond to the characteristic vibrations of different chemical bonds and functional groups, such as azo groups (-N=N-), hydroxyl groups (-OH), and sulfonic acid groups (-SO₃H) . The presence and position of these bands in the FTIR spectrum of this compound provide confirmatory evidence for its structure and can help identify impurities or degradation products that contain different functional groups.

UV-Visible Spectroscopy in this compound Quantification and Photostability Studies

UV-Visible (UV-Vis) spectroscopy is widely used for the quantitative analysis of this compound due to the presence of chromophores (the azo group and aromatic rings) that absorb light in the UV and visible regions of the spectrum tsijournals.com. The maximum absorbance wavelength (λmax) for this compound is typically observed near 530 nm, contributing to its red color . Molar absorptivity (ε) values can be determined from UV-Vis spectra, and values ≥ 30,000 L·mol⁻¹·cm⁻¹ are indicative of high purity .

UV-Vis spectroscopy is also an essential technique for assessing the photostability of this compound . Photostability studies involve exposing the dye to light sources that simulate environmental conditions, such as UV lamps (300-400 nm) . The degradation of the dye over time is monitored by measuring the decrease in its absorbance at the λmax using UV-Vis spectroscopy . Accelerated degradation studies can be designed by varying parameters such as light exposure, temperature (e.g., 25°C vs. 40°C), and pH (e.g., pH 2-10) . The rate of degradation can be quantified by monitoring the absorbance decay rates, and half-life (t₁/₂) values can be tabulated to compare stability under different conditions .

Raman Spectroscopy for Vibrational Fingerprinting of this compound

Raman spectroscopy provides a complementary vibrational fingerprint to FTIR spectroscopy. While FTIR measures the absorption of infrared light due to changes in dipole moment during molecular vibrations, Raman spectroscopy measures the scattering of light due to changes in polarizability during vibrations. This technique can provide detailed information about the molecular structure and bonding of this compound. Although specific data for this compound was not found, Raman spectroscopy is a standard technique for the vibrational analysis of dyes and can be used for identification and characterization, particularly in different matrices.

Chromatographic and Mass Spectrometric Analysis of this compound

Chromatographic techniques are crucial for separating this compound from impurities and complex matrices, while mass spectrometry provides detailed information about the molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from related compounds or impurities . HPLC coupled with a diode-array detector (HPLC-DAD) is commonly used, allowing for the detection of the dye and impurities based on their UV-Vis absorption profiles . Purity assessment is often based on the percentage of the total peak area corresponding to this compound, with a threshold of ≥ 95% purity frequently used in research applications .

Various stationary phases and mobile phases can be employed in HPLC to optimize the separation of this compound. For instance, a C18 column with an acetonitrile/water mobile phase has been mentioned in the context of characterizing product purity during synthesis optimization . Advanced chromatographic techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) can offer high-resolution separation and aid in structural elucidation of the main compound and its impurities .

Chromatographic methods are also essential for tracking the degradation of this compound in photostability studies by monitoring the reduction in the peak area of the intact dye over time .

The following table summarizes typical parameters used in HPLC for dye analysis, which can be adapted for this compound:

ParameterTypical Range/Description
Column TypeC18 (Reverse-phase)
Mobile PhaseAcetonitrile/Water
DetectionUV-Vis (e.g., at λmax)
Flow Rate0.5 - 1.5 mL/min
Injection Volume5 - 20 µL

Mass Spectrometric Analysis of this compound

Mass Spectrometry (MS) is a technique used to determine the molecular weight of this compound and provide information about its fragmentation pattern, which can further confirm its structure . High-Resolution Mass Spectrometry (HRMS) is particularly useful for accurate molecular weight validation .

Coupling chromatography with mass spectrometry, such as in LC-MS or UPLC-MS, allows for the separation of components in a mixture before they enter the mass spectrometer, enabling the identification and characterization of this compound and its related substances or degradation products . Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound and analyze the resulting fragment ions, providing more detailed structural information nc.gov. While specific MS data for this compound were not extensively detailed in the search results, MS techniques are considered reliable for validating its molecular weight and aiding in the identification of its degradation products .

Mass Spectrometry (MS/HRMS) for Molecular Weight Validation and Degradation Product Identification of this compound

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a powerful tool for the precise determination of the molecular weight of this compound and the identification of its degradation products. HRMS allows for the validation of the compound's theoretical molecular weight based on its elemental composition. For this compound, with a molecular formula of C₁₈H₁₃N₃Na₂O₈S₂ and a molecular weight of 509.42 g/mol , HRMS can provide accurate mass measurements to confirm its identity. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of polar and ionic compounds like sulfonated azo dyes. chemicalbook.com In ESI-MS, sulfonated dyes can form molecular ions with different charge states, often involving the loss of protons or the formation of adducts with counterions such as sodium. chemicalbook.com The resulting mass spectra exhibit characteristic ions corresponding to the deprotonated molecule or its sodiated forms.

For identifying degradation products of this compound, advanced MS techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) can be employed. chemsrc.com This combination offers high-resolution separation and accurate mass measurements, enabling the determination of the elemental composition of unknown degradation products. Non-targeted screening workflows and library matching against databases like NIST or mzCloud are valuable approaches for the structural elucidation of these transformation products. chemsrc.com Studies on other sulfonated azo dyes using techniques like capillary zone electrophoresis coupled with tandem mass spectrometry (CZE/MS/MS) have shown characteristic fragment ions, such as the sulfonate ion at m/z 80, which can be indicative of the presence of sulfonic acid groups in the parent compound or its fragments. uni.lu

Gas Chromatography (GC) for Volatile this compound Derivatives or Byproducts

Gas chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds. However, for highly polar and non-volatile compounds like sulfonated azo dyes such as this compound, direct analysis by GC is generally not effective. chemicalbook.com The presence of sulfonic acid groups significantly reduces their volatility.

Therefore, the application of GC in the analysis of this compound would primarily be limited to the detection and quantification of potential volatile degradation byproducts or derivatives, if such compounds are formed during specific processes. This would likely require prior derivatization steps to increase the volatility of the analytes. No specific research findings on the GC analysis of volatile derivatives or byproducts of this compound were found in the consulted literature.

Electrochemical Methods for this compound Detection and Redox Characterization

Electrochemical methods offer sensitive and versatile approaches for the detection and redox characterization of electroactive compounds like azo dyes. These methods involve studying the interaction of the analyte with an electrode surface, often through electron transfer reactions.

Research on the electrochemical oxidation of other azo dyes, such as Acid Red 3R, has demonstrated the utility of these techniques in investigating degradation pathways. uni.lu Electrochemical oxidation can lead to the cleavage of the azo bond and further degradation of the dye molecule. Analysis of the degradation products using coupled techniques like LC-MS following electrochemical treatment has revealed steps such as desulfonation and denitrogenation. uni.lu

For this compound, electrochemical methods such as cyclic voltammetry, differential pulse voltammetry, or square-wave voltammetry could be used to study its redox behavior, determine its reduction or oxidation potentials, and gain insights into the mechanisms of its electrochemical transformation. These techniques can also be employed for the quantitative detection of this compound in solution based on its electrochemical activity.

Emerging Analytical Platforms for In-Situ and Real-Time this compound Monitoring

Emerging analytical platforms are increasingly focusing on in-situ and real-time monitoring to provide continuous data on chemical processes and environmental systems. For dyes like this compound, this is particularly relevant for monitoring water treatment processes, industrial discharges, or environmental fate.

While specific studies on in-situ and real-time monitoring of this compound were not extensively found, research on the decolourisation of other azo dyes using electrochemical advanced oxidation processes has successfully employed real-time in-situ UV-Vis spectrophotometry. This approach allows for continuous monitoring of the dye concentration by tracking changes in its characteristic UV-Vis absorbance spectrum directly within the reaction vessel.

Environmental Remediation and Degradation Pathways of Acid Red 279

Adsorption Mechanisms and Technologies for Acid Red 279 Removal from Aqueous Matrices

Adsorption is a widely utilized and effective method for removing dyes from wastewater due to its operational simplicity, cost-effectiveness, and high efficiency. nih.govekb.eg The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various materials, from natural clays to modified bio-wastes, have been explored for the removal of acid dyes like this compound from aqueous solutions.

Research has focused on developing low-cost, effective, and eco-friendly adsorbents for dye removal. These novel materials often utilize agricultural waste, industrial by-products, or natural materials, which are abundant and require minimal processing.

Chitosan-Based Adsorbents: Chitosan (B1678972), a biopolymer derived from chitin, has been fabricated into various morphologies such as hydrogels (CSH), aerogels (CSA), powders (CSP), and electrospun nanofibers (CSEN) to act as adsorbents for Acid Red 27. A comparative study revealed that the adsorption capacity was primarily influenced by the material's crystallinity rather than its specific surface area. mdpi.com The hydrogel form (CSH), having the lowest crystallinity (0.41%), exhibited the highest maximum adsorption capacity of 2732.2 mg/g. mdpi.com

Modified Natural Materials: Natural materials like pumice and talc have been modified to enhance their adsorption capabilities. Nano-pumice, a volcanic rock, was modified using the cationic surfactant hexadecyl-trimethyl ammonium chloride (HDTMA.Cl) to create a novel adsorbent for Acid Red 18, a similar azo dye. nih.gov This modification significantly improves its surface properties for dye removal. Similarly, talc has been mechanically activated to increase its surface area and the number of active adsorption sites, which boosted its removal efficiency for Acid Red 1 from 81.7% (raw talc) to 98.2% (activated talc). ekb.eg

Bio-adsorbents: Various forms of biomass have been proven effective for adsorbing acid dyes. Materials such as mustard cakes, sugarcane bagasse ash, and water hyacinth leaves have been identified as good bio-adsorbents for C. I. Acid Red 2. academicjournals.org These materials are advantageous due to their high selectivity and low cost. academicjournals.org

The performance of several novel adsorbents for acid red dyes is summarized below.

AdsorbentTarget DyeMaximum Adsorption Capacity (mg/g)Reference
Chitosan Hydrogel (CSH)Acid Red 272732.2 mdpi.com
Chitosan Aerogel (CSA)Acid Red 27676.7 mdpi.com
Chitosan Powder (CSP)Acid Red 27534.8 mdpi.com
Chitosan Nanofiber (CSEN)Acid Red 27215.5 mdpi.com
Mechanically Activated TalcAcid Red 198.2% Removal Efficiency ekb.eg
Modified Nano-PumiceAcid Red 1899% Removal Efficiency nih.gov

To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are applied to experimental data. Kinetic models describe the rate of dye uptake, while isotherm models explain the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the solid phase.

Kinetic Models: The pseudo-first-order and pseudo-second-order models are commonly used to analyze adsorption kinetics. researchgate.net For the adsorption of Acid Red 27 onto four different chitosan morphologies, the pseudo-second-order model provided an excellent fit for all materials (R² > 0.99), indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.com Similarly, the adsorption of Acid Red 18 on modified nano-pumice and Acid Red 1 on mechanically activated talc was also best described by the pseudo-second-order model. ekb.egnih.gov

Isotherm Models: Adsorption isotherms are critical for describing how the dye molecules interact with the adsorbent surface. academicjournals.org Common models include the Langmuir, Freundlich, and Temkin isotherms. mdpi.comacademicjournals.org

Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.com The adsorption of Acid Red 27 on all four chitosan morphologies fit the Langmuir model well (R² > 0.99), as did the adsorption of Acid Red 18 on modified nano-pumice (R² = 0.996). mdpi.comnih.gov This suggests a homogeneous, monolayer adsorption process for these systems. mdpi.comaip.org

Freundlich Model: This model describes multilayer adsorption on a heterogeneous surface. The adsorption of C. I. Acid Red 2 onto various biosorbents like mustard cake and sugarcane bagasse ash was best described by the Freundlich isotherm, indicating a heterogeneous surface. academicjournals.org

The table below presents the modeling parameters for the adsorption of Acid Red 27 on different chitosan-based adsorbents.

AdsorbentKinetic ModelR² (Kinetic)Isotherm ModelR² (Isotherm)
Chitosan Hydrogel (CSH)Pseudo-Second-Order> 0.99Langmuir> 0.99
Chitosan Aerogel (CSA)Pseudo-Second-Order> 0.99Langmuir> 0.99
Chitosan Powder (CSP)Pseudo-Second-Order> 0.99Langmuir> 0.99
Chitosan Nanofiber (CSEN)Pseudo-Second-Order> 0.99Langmuir> 0.99

The efficiency of the adsorption process is significantly influenced by various environmental conditions, including the pH of the solution, temperature, and the presence of other ions (ionic strength). nih.govnih.gov

Effect of pH: The solution pH is a critical parameter as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. For acid dyes like Acid Red, adsorption is generally more favorable in acidic conditions. academicjournals.org The maximum adsorption capacity for C. I. Acid Red 2 on biosorbents like mustard oil cake and sugarcane bagasse ash was observed at a pH between 2 and 4. academicjournals.org At low pH, the adsorbent surface becomes protonated (positively charged), which enhances the electrostatic attraction with the anionic sulfonate groups (SO₃⁻) of the acid dye. For the removal of Acid Red 18, the optimal pH was found to be 4.5. nih.govresearchgate.net

Effect of Temperature: Temperature influences the adsorption process by affecting the solubility of the dye and the kinetic energy of the dye molecules. The adsorption of Acid Red 18 onto modified nano-pumice was found to be an endothermic process, meaning that an increase in temperature favored the adsorption. nih.gov In contrast, the removal of another acid red dye using activated carbon was determined to be exothermic, with the optimal temperature being 35°C, beyond which removal efficiency decreased. researchgate.net

Effect of Ionic Strength: The presence of salts in wastewater can affect the adsorption capacity by competing with dye ions for active sites on the adsorbent surface or by altering the surface charge of the adsorbent. While not extensively detailed for this compound in the provided context, this parameter is a known influencing factor in dye adsorption processes.

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are crucial. nih.govresearchgate.net This reduces operational costs and minimizes the generation of solid waste. nih.gov Desorption is typically achieved by washing the dye-laden adsorbent with an eluent that can break the bonds between the dye and the adsorbent surface.

Studies have shown that adsorbents can be effectively regenerated and reused for multiple cycles. For instance, water hyacinth leaves used as a biosorbent for Acid Red 27 were successfully regenerated over 30 consecutive biosorption/desorption cycles. nih.gov The biosorbent retained a high capacity for the first 12 cycles, and 100% of the dye was recovered in each cycle. nih.gov A life factor analysis predicted that the packed bed could be used for approximately 52 cycles before being fully depleted. nih.gov Similarly, modified nano-pumice used for Acid Red 18 removal was tested for five cycles, with its efficiency decreasing from 99% to 85%, demonstrating good reusability. nih.gov The choice of eluent is critical; acidic solutions like HCl are often effective for desorbing anionic dyes. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.commdpi.com AOPs are particularly effective for degrading complex and recalcitrant molecules like azo dyes, which are often resistant to conventional treatment methods. atlantis-press.comnih.gov

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO), and a light source (UV or visible light) to generate hydroxyl radicals. researchgate.netsemanticscholar.org When the semiconductor is irradiated with light of sufficient energy, it generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species, including •OH radicals, which then attack and degrade the organic dye molecules. mdpi.com

ZnO-Mediated Degradation: Nano ZnO has been investigated as an effective photocatalyst for the degradation of Acid Red 27. researchgate.netscispace.com Studies have determined the optimal conditions for this process, including catalyst amount, pH, and initial dye concentration. The rate of degradation can be enhanced by adding inorganic oxidizing species like hydrogen peroxide (H₂O₂), potassium persulfate (K₂S₂O₈), or potassium bromate (KBrO₃). researchgate.netscispace.com The degradation kinetics often follow the Langmuir-Hinshelwood model, which is commonly used to describe solid-catalyzed fluid-phase reactions. researchgate.netscispace.com

Fenton and Photo-Fenton Oxidation of this compound

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. While specific studies on this compound are limited, research on similar azo dyes provides insight into the potential efficacy of these methods.

In the Fenton process, the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) generates hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

Studies on the degradation of Acid Blue 279 and Acid Orange 33 by Fenton and photo-Fenton processes have demonstrated high decolorization efficiencies. For Acid Blue 279, the photo-Fenton process achieved over 90% color removal, with optimal conditions identified at a pH of 4. Similarly, the decolorization of Acid Orange 33 was significantly influenced by the concentrations of Fe²⁺ and H₂O₂. The degradation efficiency of Acid Blue 279 was found to be dependent on the mixing speed during the reaction, with optimal speeds identified for both Fenton and photo-Fenton processes scispace.com.

The kinetics of these reactions often follow a pseudo-first-order model. For instance, the Fenton oxidation of Acid Red B, another azo dye, exhibited a two-stage degradation process: a rapid initial stage followed by a slower second stage deswater.com.

Table 1: Kinetic and Efficiency Data for Fenton and Photo-Fenton Degradation of Similar Azo Dyes

DyeProcessInitial Concentration (mg/L)Fe²⁺ (mM)H₂O₂ (mM)pHDecolorization Efficiency (%)Reaction Time (min)Kinetic ModelRate Constant
Acid Red BFenton250.353.562.6396.85Pseudo-first-order (two-stage)k₁=0.159 s⁻¹, k₂=0.0030 s⁻¹ deswater.com
Acid Blue 279Fenton---4>90--- scispace.com
Acid Blue 279Photo-Fenton---4>90--- scispace.com
Acid Orange 33Fenton---393.69--- scispace.com
Acid Orange 33Photo-Fenton---288.04--- scispace.com

Ozonation and Ozonation-Based Hybrid Processes for this compound

Ozonation is another effective AOP for the degradation of azo dyes. Ozone (O₃) can directly react with the dye molecule or decompose to form hydroxyl radicals, which then attack the chromophore. The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the presence of catalysts.

Research on the ozonation of Acid Red 27, a structurally similar dye, revealed that the decomposition follows first-order reaction kinetics, with complete discoloration achieved within 20 minutes under specific conditions researchgate.net. The degradation rate was observed to increase with higher ozone dosages. The use of transition metal catalysts, such as manganese (Mn), zinc (Zn), and nickel (Ni), was found to enhance the decomposition rate, with Mn showing the most significant catalytic effect researchgate.net.

Hybrid ozonation processes, which combine ozone with other treatment methods like UV radiation or catalysts, can further improve degradation efficiency. For example, the catalytic ozonation of Acid Red B using a Fe-Cu-O mixed metal oxide catalyst resulted in 90% color removal and 70% COD removal within 60 minutes, significantly higher than with ozone alone mdpi.com.

Table 2: Research Findings on Ozonation of Acid Red 27

ParameterConditionObservation
Kinetics -First-order reaction researchgate.net
Time for Complete Discoloration -20 minutes researchgate.net
Effect of Ozone Dosage Increasing dosageIncreased degradation rate researchgate.net
Catalysts Mn, Zn, NiMn showed the highest catalytic effect researchgate.net
Degradation Products -Cleavage of bonds in the benzene ring, sulfite group, and C-N bond adjacent to the azo linkage researchgate.net

Electrochemical and Sonochemical Degradation of this compound

Electrochemical methods offer a clean and efficient way to degrade persistent organic pollutants. These processes involve the generation of reactive species at the electrode surface or in the bulk solution, which then oxidize the dye molecules. Studies on the electrochemical degradation of dyes like Acid Red B have shown that the addition of a semiconductor catalyst such as titanium dioxide can significantly enhance the degradation efficiency nih.gov. The process leads to the breakdown of the dye's molecular structure, increasing the biodegradability of the solution nih.gov.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals and the thermal decomposition of the dye molecules. A study on the sonocatalytic degradation of Acid Red 27 using an iron(III) oxide (Fe₂O₃) catalyst demonstrated that ultrasound energy significantly accelerates the degradation rate, following first-order kinetics researchgate.netkfupm.edu.sa.

Table 3: Research Findings on Sonochemical and Electrochemical Degradation of Similar Acid Red Dyes

DyeProcessCatalystKey Findings
Acid Red 27SonocatalyticFe₂O₃Ultrasound accelerates the first-order degradation kinetics researchgate.netkfupm.edu.sa.
Acid Red BCatalytic ElectrolysisTiO₂Addition of TiO₂ substantially enhances degradation and improves electrolysis efficiency nih.gov.
Acid Red 14Electro-FentonPt anode, Carbon felt cathode94% removal efficiency in 30 minutes under optimal conditions ut.ac.ir.

Sulfite/Persulfate-Based Advanced Oxidation for this compound

Sulfite and persulfate-based AOPs are emerging as effective methods for the degradation of organic pollutants. These processes involve the activation of sulfite or persulfate ions to generate highly reactive sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively degrade recalcitrant organic compounds.

While specific data on this compound is scarce, research on other azo dyes, such as Acid Red 73, has demonstrated the efficacy of persulfate-based oxidation. In one study, the degradation of Acid Red 73 was investigated using a heat/Fe₃O₄@AC system with ultrasound intensification to activate persulfate. This combined approach led to nearly 100% decolorization within 10 minutes under optimal conditions nih.gov. The primary reactive species was identified as singlet oxygen (¹O₂), indicating a non-radical dominated pathway in that specific system nih.gov.

Mechanistic Studies of Radical Species in this compound AOP Degradation

The degradation of azo dyes in AOPs is primarily driven by the action of highly reactive radical species, most notably hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). The specific mechanism of attack and the resulting degradation pathways depend on the type of AOP employed and the molecular structure of the dye.

In Fenton and photo-Fenton processes, the hydroxyl radical is the principal oxidizing agent. It can attack the azo bond (-N=N-), the aromatic rings, and other functional groups of the this compound molecule. This initial attack leads to the cleavage of the chromophore, resulting in decolorization, and the formation of various intermediate products, which are subsequently mineralized to carbon dioxide, water, and inorganic ions.

In persulfate-based AOPs, both sulfate and hydroxyl radicals can be involved in the degradation process. The dominant radical species is often pH-dependent. Sulfate radicals are generally more stable and have a longer half-life than hydroxyl radicals, which can be advantageous for certain applications.

The degradation of Acid Red 27 by ozonation has been shown to involve the cleavage of bonds within the benzene ring, the sulfite group, and the C-N bond adjacent to the azo linkage researchgate.net. In sonochemical degradation, the primary mechanism is the attack of hydroxyl radicals generated at the gas/liquid interface of the cavitation bubbles.

Biodegradation and Bioremediation of this compound

Biological methods offer an environmentally friendly and cost-effective alternative for the treatment of dye-containing wastewater. These processes utilize microorganisms and their enzymes to break down the complex dye molecules into simpler, less toxic compounds.

Microbial Decolorization and Enzyme-Mediated Cleavage of this compound

Various microorganisms, including bacteria and fungi, have been shown to decolorize azo dyes. The primary mechanism of bacterial decolorization is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes called azoreductases. This process typically occurs under anaerobic or anoxic conditions and results in the formation of colorless aromatic amines.

While specific studies on the microbial decolorization of this compound are limited, research on the closely related Acid Red 27 provides valuable insights. A bacterial consortium of Citrobacter freundii A1 and Enterococcus casseliflavus C1 achieved 98% decolorization of Acid Red 27 under sequential facultative anaerobic-aerobic treatment researchgate.net.

Fungi, particularly white-rot fungi, are also effective in degrading azo dyes through the action of extracellular ligninolytic enzymes such as laccases and peroxidases. Laccases can oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes. The laccase-mediated degradation of Acid Red 27 has been demonstrated using laccase from Cyathus bulleri. In the presence of a mediator, the immobilized laccase achieved nearly 90% decolorization in a continuous packed bed bioreactor over five days nih.govnih.govresearchgate.net. Analysis of the degradation products identified four distinct compounds, indicating the breakdown of the parent dye molecule nih.govnih.govresearchgate.net.

Table 4: Research Findings on Microbial and Enzymatic Degradation of Acid Red 27

Organism/EnzymeDyeTreatmentDecolorization Efficiency (%)Key Findings
Citrobacter freundii A1 and Enterococcus casseliflavus C1 consortiumAcid Red 27Sequential facultative anaerobic-aerobic98Azo linkage was cleaved after decolorization researchgate.net.
Laccase from Cyathus bulleri (immobilized)Acid Red 27Continuous packed bed bioreactor with mediator~90Four degradation products were identified nih.govnih.govresearchgate.net.
Acinetobacter radioresistensAcid RedBatch culture-Azoreductase catalyzed the reductive cleavage of the azo bond researchgate.net.

Identification of Biodegradation Intermediates and Pathways of this compound

The biological breakdown of this compound, like other azo dyes, primarily initiates with the reductive cleavage of the azo bond (-N=N-). This crucial first step is typically facilitated by microbial azoreductase enzymes under anaerobic or anoxic conditions. This enzymatic action leads to the decolorization of the dye and the formation of various aromatic amines, which are often colorless but can still be environmentally persistent and potentially toxic.

While specific studies exhaustively detailing the complete biodegradation pathway of this compound are limited, the general mechanism for similar azo dyes suggests the formation of sulfonated aromatic amines as primary intermediates. For instance, research on the degradation of other acid red dyes has identified metabolites such as 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol and 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol. researchgate.net Subsequent degradation of these aromatic amines typically occurs under aerobic conditions, where microbial communities can utilize them as carbon and energy sources, ideally leading to complete mineralization into carbon dioxide, water, and inorganic salts.

The complete mineralization of the initial dye molecule is a complex, multi-step process involving a consortium of microorganisms with diverse metabolic capabilities. The initial anaerobic cleavage of the azo bond is followed by aerobic degradation of the resulting aromatic amines, a process that often requires different microbial species and environmental conditions.

Factors Influencing Biological Degradation of this compound

The efficiency of the biological degradation of this compound is not constant and is significantly influenced by a variety of physicochemical and environmental factors. Understanding and optimizing these parameters are crucial for developing effective bioremediation strategies.

pH: The pH of the wastewater plays a pivotal role in the enzymatic activity of microorganisms. Studies on the degradation of "Acid Red" dyes by bacteria like Acinetobacter radioresistens have shown that the optimal pH for decolorization is typically around neutral (pH 7). researchgate.net Deviations from this optimal pH, either to acidic (pH 5) or alkaline (pH 8) conditions, can lead to a significant decrease in degradation efficiency, with one study reporting a drop from 95% to approximately 47% decolorization. researchgate.net

Temperature: Temperature directly affects microbial growth and the kinetics of enzymatic reactions. While the optimal temperature can vary depending on the specific microbial consortium, research on the degradation of similar azo dyes suggests that a mesophilic range, typically between 30°C and 40°C, is often optimal for bacterial degradation. Higher temperatures can lead to the denaturation of essential enzymes like azoreductase, thereby inhibiting the decolorization process. researchgate.net

Below is an interactive data table summarizing the influence of these key factors on the degradation of "Acid Red" dyes, based on available research:

FactorOptimal Range/ConditionEffect on DegradationReference
pH 7.0Significant decrease in efficiency at acidic (pH 5) and alkaline (pH 8) conditions. researchgate.net
Temperature 30-40°CHigher temperatures can lead to enzyme denaturation and reduced efficiency. researchgate.net
Co-substrates Presence of easily metabolizable carbon sources (e.g., glucose, yeast extract)Enhances microbial growth and provides necessary reducing power for azo bond cleavage.

Integrated and Hybrid Systems for Comprehensive this compound Treatment

Given the limitations of standalone biological treatment, particularly in completely mineralizing recalcitrant dyes and their intermediates, integrated and hybrid systems are gaining prominence. These systems combine biological processes with other physical or chemical treatment methods to achieve a more comprehensive and efficient removal of this compound from wastewater.

One promising approach is the integration of anaerobic and aerobic biological stages. The initial anaerobic phase facilitates the reductive cleavage of the azo bond and decolorization, while the subsequent aerobic phase targets the degradation of the resulting aromatic amines. This sequential anaerobic-aerobic process has been shown to be effective for the treatment of various azo dye-containing wastewaters.

Hybrid systems that couple biological treatment with advanced oxidation processes (AOPs) are also being actively investigated. AOPs, such as ozonation, Fenton's reagent, and photocatalysis, generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants, including the parent dye molecule and its recalcitrant intermediates. Using AOPs as a pre-treatment can enhance the biodegradability of the dye, making it more amenable to subsequent biological treatment. Conversely, AOPs can be used as a post-treatment step to remove any remaining color and persistent organic compounds after biological treatment.

For instance, a constructed wetland reactor, a type of integrated biological system, has been studied for the mineralization of Acid Red 27 metabolites, demonstrating the potential of such systems for the complete treatment of dye-containing wastewater. dntb.gov.ua The combination of different treatment technologies in an integrated or hybrid fashion offers a robust and adaptable solution to the challenge of remediating wastewater contaminated with this compound.

Theoretical and Computational Chemistry Studies of Acid Red 279

Quantum Chemical Calculations (DFT) for Acid Red 279 Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules. kuleuven.be DFT calculations can predict various molecular parameters, including optimized geometries, bond lengths, dihedral angles, and electronic distributions. physchemres.orgacs.org This information is crucial for understanding the intrinsic electronic structure of this compound, which in turn dictates its reactivity. kuleuven.be DFT can be used to model electron transfer pathways and assess the reactivity of a compound in different chemical environments. The B3LYP functional, often combined with basis sets like 6-31G* or 6-311++G(d,p), is a common choice for DFT calculations on organic molecules and dyes to study optical, spectral, and charge density properties. physchemres.orgekb.eg Analyzing the electronic structure through DFT can reveal insights into electrophilic and nucleophilic sites within the molecule, which are key to understanding its chemical activity. ekb.eg

Prediction of this compound Spectroscopic Properties (UV-Vis, NMR, IR)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are valuable for predicting the spectroscopic properties of molecules, including UV-Vis, NMR, and IR spectra. physchemres.orgacs.orgresearchgate.netmdpi.com

UV-Vis Spectroscopy: TD-DFT calculations can simulate UV-Vis absorption spectra by determining the energies and intensities of electronic transitions. physchemres.orgekb.egresearchgate.net This allows for the prediction of absorption maxima (λmax) and can help in assigning experimental spectral bands. physchemres.orgekb.eg Solvent effects on UV-Vis spectra can also be considered using continuum models like the Polarizable Continuum Model (PCM) in TD-DFT calculations. ekb.eg

NMR Spectroscopy: DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.netajchem-b.com Comparing predicted NMR shifts with experimental data can help in the structural elucidation and verification of this compound. researchgate.net

IR Spectroscopy: DFT calculations can also be used to compute vibrational frequencies, which correspond to the peaks observed in IR spectra. physchemres.orgmdpi.comresearchgate.net Scaling factors are often applied to theoretical frequencies to match experimental results more closely. physchemres.org

Computational studies on other compounds have shown good agreement between theoretical and experimental spectroscopic data. physchemres.orgacs.orgmdpi.com This suggests that similar computational approaches can provide reliable predictions for the spectroscopic properties of this compound.

Modeling of this compound Degradation Pathways and Reaction Intermediates

Computational chemistry is instrumental in investigating the degradation mechanisms of organic compounds, including azo dyes like this compound. DFT calculations can be used to model potential degradation pathways by identifying transition states and calculating activation energies for various reaction steps. rsc.orgrsc.org This helps in understanding the kinetics and feasibility of different degradation routes. Studies on other reactive dyes have utilized DFT to explore degradation mechanisms initiated by reactive species like hydroxyl radicals (•OH). rsc.org These studies involve identifying pre-reaction complexes and analyzing bond cleavage events. rsc.org

Modeling degradation pathways can also involve identifying and characterizing reaction intermediates. rsc.org Computational methods can predict the structures and stabilities of these transient species, which are often difficult to detect experimentally. rsc.org This provides a detailed molecular-level understanding of how this compound breaks down under different conditions. Accelerated degradation studies can be designed and analyzed computationally by considering factors like light exposure, temperature, and pH gradients.

Molecular Dynamics (MD) Simulations of this compound Interactions with Solvents and Materials

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions with their environment, such as solvents and materials. mdpi.combiotechrep.ir MD simulations can provide insights into how this compound interacts with solvent molecules, including hydrogen bonding and other non-covalent interactions. acs.orgacs.org This is crucial for understanding its solubility, dispersion, and behavior in aqueous or other solvent systems.

Furthermore, MD simulations can be used to simulate the interactions of this compound with various materials, such as polymers or surfaces. pnas.org This is particularly relevant for understanding its application in textiles and other materials, including dye adsorption and diffusion processes. pnas.org MD simulations can model dye interactions with polymers under varying temperatures, providing insights into processes like pollutant absorption and diffusion into materials. acs.org Properties like the solvent-accessible surface area (SASA) can be calculated from MD trajectories to understand the extent of interaction between the dye and the solvent or material. acs.orgresearchgate.net

Cheminformatics and Machine Learning Approaches for this compound Research

Cheminformatics involves the application of computational and informational techniques to chemical problems. ncsu.edu Machine learning (ML), a subset of artificial intelligence, is increasingly being used in cheminformatics to analyze chemical data and make predictions. mdpi.comacs.org These approaches can be applied to this compound research in various ways.

Cheminformatics databases and tools can be used to manage and analyze data related to this compound and similar compounds. ncsu.edu ML models can be trained on existing datasets to predict properties or reactivity under untested conditions. mdpi.com For example, ML has been used to build quantitative structure-property relationship (QSPR) models to predict properties like the maximum absorption wavelength (λmax) of dyes. aljest.net ML can also be applied to predict reactivity based on structural features or existing reactivity data. While challenges exist in applying ML to complex chemical systems, combining ML with computational chemistry methods holds promise for accelerating research and gaining predictive insights. acs.org

Structure-Property and Structure-Reactivity Relationships in this compound Systems

Understanding the relationships between the chemical structure of this compound and its properties or reactivity is fundamental for predicting its behavior and designing modifications. Computational methods are essential tools for establishing these structure-property and structure-reactivity relationships (SPRs and SRRs).

By calculating various molecular descriptors from the 3D structure of this compound using computational chemistry, correlations can be sought between these descriptors and observed properties (e.g., color, solubility, stability) or reactivity (e.g., degradation rate, reaction pathways). stanford.edumdpi.com DFT calculations can provide insights into electronic properties like HOMO-LUMO energies, which are related to chemical reactivity. ekb.egresearchgate.net Analyzing electron density distribution through methods like Molecular Electrostatic Potential (MEP) maps can highlight regions prone to electrophilic or nucleophilic attack, thus informing on reactivity. ekb.eg

Computational studies on other compounds have demonstrated the use of SRRs to understand how changes in structure affect reactivity. stanford.edu While establishing clear and universally applicable SPRs and SRRs can be challenging, computational approaches provide the necessary tools to explore these relationships for this compound and gain a deeper understanding of how its molecular structure influences its macroscopic behavior.

Future Research Directions and Sustainable Practices for Acid Red 279

Development of Next-Generation Materials for Acid Red 279 Sensing and Remediation

The development of novel materials is crucial for improving the efficiency and sustainability of this compound detection and removal from environmental matrices. Research is focusing on materials with enhanced adsorption capacities, catalytic properties, or sensing capabilities.

Adsorption remains a widely explored method for dye removal, and next-generation adsorbents are being developed with tailored surface properties and structures to improve their affinity and capacity for anionic dyes like this compound. Studies on other acid dyes, such as Acid Red 1 and Acid Red 27, highlight the potential of modified biomass and chitosan-based materials as effective adsorbents mdpi.comresearchgate.netupi.edu. For instance, chitosan-based adsorbents with different morphologies, including powder, beads, film, hydrogel, aerogel, and nanofibrous membranes, have shown varying adsorption capacities for acid dyes mdpi.com. Chitosan (B1678972) powder with a deacetylation degree of 53% demonstrated significant adsorption capacities for several acid dyes mdpi.com. Another study explored chitosan-iso-vanillin as a low-cost sorbent for Acid Red 1, achieving a maximum removal capacity of 555.556 mg/g at pH 3 researchgate.netupi.edu. The adsorption kinetics often follow a pseudo-second-order model, suggesting chemisorption as a dominant mechanism mdpi.comupi.edu.

Beyond adsorption, research is also exploring catalytic degradation and photocatalysis using advanced nanomaterials. While not specific to this compound in the search results, studies on the degradation of other dyes like Acid Red 73 using Nb-doped TiO2 nanotubes for electrochemical degradation and MgO nanoparticles for photocatalytic treatment indicate promising avenues for developing similar solutions for this compound targetmol.com. The use of metal oxide nanoparticles, such as aluminum oxide nanoparticles, for the adsorption of contaminants like arsenic also suggests their potential applicability for dye remediation, possibly with surface modifications to target anionic dyes iwaponline.com. Future research should focus on designing materials specifically optimized for the chemical structure and properties of this compound to achieve higher efficiency and selectivity in sensing and remediation applications.

Circular Economy Principles in this compound Dye Life Cycle Management

Applying circular economy principles to the management of this compound throughout its life cycle is essential for reducing environmental impact and promoting sustainability. This involves shifting from a linear "take-make-dispose" model to one that emphasizes resource recovery, reuse, and recycling.

Key aspects of a circular economy approach for this compound include optimizing dyeing processes to minimize dye usage and wastewater generation, exploring methods for dye recovery and reuse from spent dye baths, and finding innovative ways to valorize dye-containing waste or treated effluent. Research into sustainable dyeing processes using alternative solvents, such as Decamethylcyclopentasiloxane (D5) for acid dyes on nylon fabric, has shown potential for achieving high dye exhaustion and allowing for the reuse of the dyeing bath, thereby reducing raw material consumption and effluent generation researchgate.net.

Furthermore, the concept of valorization of industrial waste for dye removal aligns with circular economy principles. A study demonstrated the use of Nutraceutical Industrial Cumin Seed Spent (NICUS) as an adsorbent for Acid Red 119, highlighting the potential to transform waste materials into valuable resources for wastewater treatment nih.gov. The dye-adsorbed material could potentially be further utilized, for example, as a reinforcing material in composites, demonstrating a step towards a closed-loop system nih.gov. Life cycle assessment (LCA) studies are crucial in evaluating the environmental performance of different stages in the textile life cycle, including dyeing and finishing, and can help identify areas for improvement and the implementation of circular economy strategies lifecycleinitiative.orgncsu.educhalmers.se. Future research should focus on developing economically viable and scalable technologies for this compound recovery and exploring diverse applications for the recovered dye or the materials used in its remediation.

Interdisciplinary Research on this compound for Holistic Environmental Solutions

Addressing the environmental challenges posed by this compound requires an interdisciplinary approach that integrates knowledge and techniques from various scientific fields. Collaboration among chemists, material scientists, environmental engineers, toxicologists, and social scientists is crucial for developing holistic solutions.

Interdisciplinary research can lead to a better understanding of the environmental fate and transport of this compound, its potential ecological impacts, and the development of more effective and sustainable remediation technologies. For instance, combining expertise in microbiology and chemical engineering can lead to the development of novel biological or hybrid treatment processes for dye degradation researchgate.net. Research on the biodegradation of azo dyes, although challenging due to the stable azo bonds, is an area where microbial decolorization is being explored . Understanding the interactions between dyes and biological systems is also important, as highlighted by studies on the effects of other azo dyes on intestinal microflora and potential toxicity mdpi.com.

Furthermore, interdisciplinary collaboration is vital for assessing the broader environmental and socioeconomic implications of this compound usage and remediation. This includes conducting comprehensive life cycle assessments that consider environmental, economic, and social aspects lifecycleinitiative.orgresearchgate.net. Initiatives promoting interdisciplinary environmental research, such as those funding projects addressing pressing environmental challenges through diverse faculty teams, are essential for fostering the kind of collaboration needed to tackle complex issues like dye pollution stanford.edustanford.eduuoregon.edu. Future interdisciplinary research on this compound should aim to bridge the gap between scientific discovery and practical implementation, leading to the development of integrated solutions for pollution prevention and control.

Advanced In-Situ Characterization Techniques for Dynamic this compound Processes

Advanced in-situ characterization techniques play a critical role in understanding the dynamic processes involved in this compound synthesis, application, sensing, and remediation. These techniques allow researchers to monitor chemical reactions, material transformations, and adsorption/desorption processes in real-time and under relevant environmental conditions.

Techniques such as in-situ spectroscopy (e.g., UV-Vis, FTIR, Raman), microscopy (e.g., electron microscopy), and X-ray based methods (e.g., XAS, XRD) can provide valuable insights into the mechanisms of dye degradation, the interaction of dyes with adsorbent materials, and the performance of sensing platforms ucl.ac.ukrsc.org. For example, UV-Vis spectrophotometry is commonly used to measure dye concentration during adsorption studies mdpi.comresearchgate.netupi.edu. FTIR can help identify the functional groups involved in the interaction between dyes and adsorbents orientjchem.org.

Q & A

Q. How can researchers mitigate bias in environmental impact assessments of this compound?

  • Methodological Answer:
  • Blinded analysis: Separate data collection and interpretation teams.
  • Negative controls: Include unexposed samples to identify background interference.
  • Third-party validation: Share raw data/open-access repositories for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.